5-fluoro PB-22 6-hydroxyisoquinoline isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 6-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its six position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Wissenschaftliche Forschungsanwendungen

Analytical Differentiation in Forensic Drug Analysis

5-fluoro PB-22 6-hydroxyisoquinoline isomer, among others, poses challenges in forensic drug analysis due to the difficulty in differentiating regioisomers of synthetic cannabinoids. Research has focused on developing methods for distinguishing these compounds. A study by Kohyama et al. (2016) used gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis to differentiate 5-fluoro PB-22 from its isomers, revealing the importance of accurate identification in forensic contexts (Kohyama et al., 2016).

Fluoropentyl Positional Isomers Identification

The differentiation and identification of fluoropentyl positional isomers of fluoro-PB-22 are crucial for forensic science. Tang et al. (2017) utilized multiple techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to separate and identify specific isomers, underscoring the importance of precise characterization in legal and forensic fields (Tang et al., 2017).

Metabolism Study

A study by Wohlfarth et al. (2014) on the metabolism of 5-fluoro PB-22 by human hepatocytes showed that its predominant metabolic pathway is ester hydrolysis, resulting in various metabolites. This research provides critical information on the drug's pharmacokinetic properties and potential toxicological effects (Wohlfarth et al., 2014).

Radiopharmaceutical Development

Research by Collier et al. (2017) on the development of [18 F]MK-6240, a PET radiopharmaceutical, highlighted the potential of fluorine-18 labelled isoquinolines in medical imaging, specifically for detecting neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).

Antibacterial Activity

Studies on the antibacterial activity of isoquinoline derivatives, as reported by Hayashi et al. (2002), showed significant activity against various bacteria, suggesting potential pharmaceutical applications (Hayashi et al., 2002).

Chemical Reactions and Properties

Research by Koltunov et al. (2002) investigated the reactions of hydroxyquinolines and hydroxyisoquinoline with other compounds in superacids, offering insights into the chemical properties and potential applications of these compounds (Koltunov et al., 2002).

Anticancer Drug Development

Chou et al. (2010) synthesized and evaluated novel 2-phenylquinolin-4-ones for cytotoxic activity against tumor cells, showing that isoquinoline derivatives have potential in cancer drug development (Chou et al., 2010).

Eigenschaften

Molekularformel |

C23H21FN2O2 |

|---|---|

Molekulargewicht |

376.4 |

InChI |

InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |

InChI-Schlüssel |

MNQAKSFPQIRIJA-UHFFFAOYSA-N |

SMILES |

O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |

Synonyme |

isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

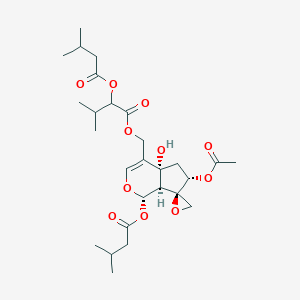

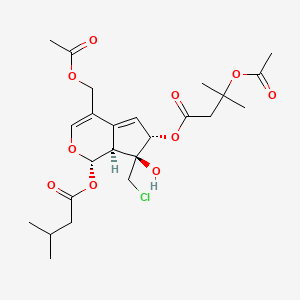

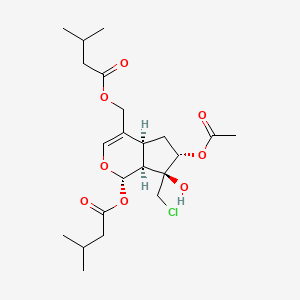

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.